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Introduction

Amphiphysin is a family of proteins crucial for several cellular processes, most notably

clathrin-mediated endocytosis (CME).[1][2] The two mammalian isoforms, Amphiphysin 1

(Amph1) and Amphiphysin 2 (Amph2/BIN1), are enriched in the brain and play a key role in

synaptic vesicle recycling by recruiting dynamin to nascent vesicles.[1][3] Amph2/BIN1 is also

highly expressed in muscle tissue, where it is involved in the formation and organization of the

T-tubule network.[2]

Given their importance in neuronal function and muscle physiology, knockout mouse models for

Amph1 and Amph2 are invaluable tools for dissecting their specific roles, understanding

disease mechanisms, and for preclinical drug development.[4] For instance, Amph1 knockout

mice have provided insights into cognitive function and epilepsy[5], while Amph2/BIN1 is

implicated in cardiomyopathies, Alzheimer's disease, and centronuclear myopathy.[4][6][7]

This document provides detailed protocols for generating and characterizing amphiphysin
knockout mouse models using the efficient and precise CRISPR/Cas9 system, along with a

summary of expected phenotypes based on published data.

Part 1: Generation of Amphiphysin Knockout Mice
via CRISPR/Cas9
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The CRISPR/Cas9 system has become the standard for generating knockout mice due to its

high efficiency, speed, and versatility compared to older methods based on embryonic stem

(ES) cells.[8][9][10] The methodology involves the microinjection of Cas9 nuclease and single

guide RNAs (sgRNAs) into mouse zygotes to introduce targeted double-strand breaks, which

are then repaired by the error-prone non-homologous end joining (NHEJ) pathway, often

resulting in frame-shifting insertion/deletion (indel) mutations that disrupt gene function.[11][12]

Experimental Workflow
The overall workflow for generating an amphiphysin knockout mouse model is depicted below.
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Caption: Workflow for generating knockout mice using CRISPR/Cas9.

Protocol 1.1: sgRNA Design and Preparation
Target Selection: Identify a critical early exon in the target gene (Amph for Amphiphysin 1

or Bin1 for Amphiphysin 2). Targeting an early exon increases the probability of generating

a null allele due to frameshift mutations.

sgRNA Design: Use online CRISPR design tools (e.g., CHOPCHOP, CRISPOR) to identify

several potential 20-nucleotide sgRNA sequences preceding a Protospacer Adjacent Motif

(PAM) sequence (e.g., NGG for S. pyogenes Cas9). Select sgRNAs with high predicted on-

target efficiency and low off-target scores.

Synthesis: Synthesize sgRNAs using a commercially available in vitro transcription kit

according to the manufacturer's instructions, followed by purification and quality control (e.g.,

gel electrophoresis).

Protocol 1.2: Zygote Microinjection
This protocol requires specialized equipment and expertise in animal handling and embryology.

[10][12][13]

Animal Preparation: Induce superovulation in female mice (e.g., C57BL/6J strain) via

hormone injections (PMSG followed by hCG) and mate them with stud males.

Zygote Collection: Collect fertilized zygotes from the oviducts of the superovulated females.

Injection Mix Preparation: Prepare an injection mix containing Cas9 mRNA (e.g., 100 ng/µL)

and sgRNA(s) (e.g., 50 ng/µL each) in an appropriate injection buffer.

Microinjection: Under a microscope, inject the mix directly into the pronucleus of the

collected zygotes.[12]

Embryo Culture: Culture the injected zygotes overnight in a suitable medium (e.g., KSOM) to

allow them to develop to the two-cell stage.
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Protocol 1.3: Embryo Transfer and Founder Screening
Pseudopregnant Females: Prepare pseudopregnant recipient females by mating them with

vasectomized males.

Surgical Transfer: Surgically transfer the two-cell stage embryos into the oviducts of the

pseudopregnant females.[14]

Birth and Weaning: Allow the surrogate mothers to carry the embryos to term. Pups are

typically born 19-21 days post-transfer.

Genotyping: At weaning (around 3 weeks of age), obtain tissue samples (e.g., tail snips)

from the founder (F0) pups for genomic DNA extraction.

Screening: Use PCR with primers flanking the sgRNA target site to amplify the region.

Analyze the PCR products by Sanger sequencing or T7 Endonuclease I (T7E1) assay to

identify individuals carrying indel mutations.

Breeding: Breed founder mice with confirmed germline transmission of the mutation to wild-

type mice to generate heterozygous (F1) offspring.[14] Intercrossing F1 heterozygotes will

produce homozygous knockout (F2) animals.

Part 2: Characterization of Amphiphysin Knockout
Mice
Confirmation of a successful knockout requires validation at the genomic, transcriptomic, and

proteomic levels.

Protocol 2.1: Genotyping by PCR
DNA Extraction: Extract genomic DNA from tail snips using a standard DNA extraction kit.

PCR Amplification: Design three primers: a forward and reverse primer flanking the targeted

exon, and a third primer specific to the deletion or a selectable marker if used.

Reaction Mix:

2x PCR Master Mix: 10 µL
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Forward Primer (10 µM): 1 µL

Reverse Primer (10 µM): 1 µL

Genomic DNA: 1-2 µL (50-100 ng)

Nuclease-free water: to 20 µL

Cycling Conditions (Example):

Initial denaturation: 95°C for 3 min

35 cycles of:

Denaturation: 95°C for 30 sec

Annealing: 58-62°C for 30 sec

Extension: 72°C for 45 sec

Final extension: 72°C for 5 min

Analysis: Analyze PCR products on a 1.5-2% agarose gel. The size of the amplified bands

will differentiate wild-type, heterozygous, and homozygous knockout alleles.

Protocol 2.2: Western Blot Analysis
This protocol confirms the absence of Amphiphysin protein in knockout tissues.

Tissue Lysis: Homogenize brain (for Amph1 and Amph2) or muscle (for Amph2) tissue in

RIPA buffer containing protease inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA or

Bradford assay.

SDS-PAGE: Separate 20-40 µg of protein per sample on a 10% SDS-polyacrylamide gel.

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking and Antibody Incubation:

Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST

(Tris-buffered saline with 0.1% Tween-20).

Incubate with a primary antibody specific to Amphiphysin 1 or Amphiphysin 2 overnight

at 4°C.

Incubate with a loading control antibody (e.g., β-actin, GAPDH) to ensure equal protein

loading.

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced

chemiluminescence (ECL) substrate.

Part 3: Expected Phenotypes and Data Summary
The knockout of Amphiphysin 1 and Amphiphysin 2 results in distinct phenotypes, reflecting

their unique and overlapping functions.

Quantitative Data from Amphiphysin Knockout Models
The following tables summarize the key phenotypic findings from published studies on Amph1

and Amph2 knockout mice.

Table 1: Phenotypic Summary of Amphiphysin 1 (Amph1) Knockout Mice
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Parameter
Phenotype in Amph1 KO
Mice

Reference

Protein Expression

Dramatic reduction of
Amphiphysin 2 protein
selectively in the brain.

[5]

Synaptic Function
Defective cell-free assembly of

endocytic protein scaffolds.
[5]

Impaired synaptic vesicle

recycling, particularly under

stimulation.

[5]

Neurological
Increased mortality due to rare,

irreversible seizures.
[5]

| Behavioral | Major learning and memory deficits. |[5] |

Table 2: Phenotypic Summary of Amphiphysin 2 (Bin1) Knockout Mice

Parameter
Phenotype in Bin1 KO
Mice

Reference

Viability
Results in embryonic or
perinatal lethality.

[6]

Cardiac Function
Embryonic cardiomyopathy

with disorganized myofibrils.
[6]

Endocytosis

No discernible impact on

endocytosis in embryonic

fibroblasts.

[6]

Phagocytosis
No discernible impact on

phagocytosis in macrophages.
[6]

| Muscle Rescue | Overexpression of human BIN1 can rescue muscle weakness and extend

lifespan in a mouse model of myotubular myopathy. |[15] |
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Part 4: Signaling and Functional Pathways
Amphiphysin's best-characterized role is in the late stages of clathrin-mediated endocytosis. It

acts as a critical adaptor protein that links the clathrin/AP2 coat to the GTPase dynamin.

Amphiphysin's Role in Clathrin-Mediated Endocytosis
Amphiphysins, through their N-terminal BAR domains, can sense and induce membrane

curvature.[2][16] Their central clathrin and AP2-binding (CLAP) domain interacts with the

endocytic coat, while the C-terminal SH3 domain directly binds to the proline-rich domain of

dynamin, recruiting it to the neck of the budding vesicle.[1][2][3] This recruitment is essential for

the dynamin-mediated fission that releases the vesicle into the cytoplasm. The

heterodimerization of Amph1 and Amph2 is thought to be the primary functional form in the

brain.[17]

Plasma Membrane

Clathrin-Coated Pit

Amphiphysin
(Amph1/Amph2)

 Binds membrane
via BAR domain

Synaptic Vesicle

 Fission

Clathrin & AP2

 Forms coat
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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